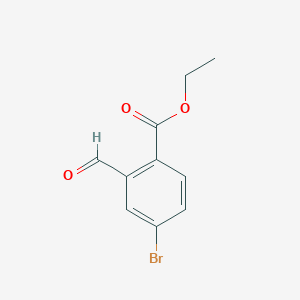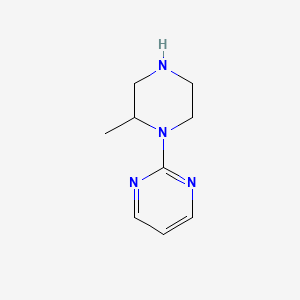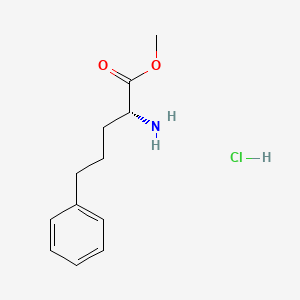
Methyl (R)-2-amino-5-phenylpentanoate HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ®-2-amino-5-phenylpentanoate HCl is a chemical compound with the following structure:
Methyl (R)-2-amino-5-phenylpentanoate HCl
This compound belongs to the class of amino acid derivatives and contains both an amino group and an ester group. The “R” designation indicates that it is a chiral compound, meaning it has different enantiomers (mirror-image forms).
Métodos De Preparación
Synthetic Routes:
The synthesis of Methyl ®-2-amino-5-phenylpentanoate HCl involves several steps. One common synthetic route includes the following:
Starting Material: Begin with the appropriate chiral starting material (e.g., L-phenylalanine).
Esterification: React L-phenylalanine with methanol and a suitable acid catalyst (e.g., sulfuric acid) to form the methyl ester.
Amination: Introduce the amino group by reacting the methyl ester with ammonia or an amine (e.g., methylamine).
Resolution: Separate the enantiomers using chiral resolution techniques (e.g., crystallization with a chiral resolving agent).
Salt Formation: Finally, react the resolved enantiomer with hydrochloric acid (HCl) to obtain Methyl ®-2-amino-5-phenylpentanoate HCl.
Industrial Production:
Industrial-scale production typically involves optimized versions of the above steps, ensuring high yield and purity.
Análisis De Reacciones Químicas
Methyl ®-2-amino-5-phenylpentanoate HCl can undergo various reactions:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Amidation: The amino group can participate in amidation reactions.
Salt Formation: As an HCl salt, it readily forms a crystalline solid.
Common reagents include acids (for hydrolysis), bases (for amidation), and solvents like water and ethanol.
Aplicaciones Científicas De Investigación
Methyl ®-2-amino-5-phenylpentanoate HCl finds applications in:
Peptide Synthesis: As a chiral building block for peptide synthesis.
Pharmaceuticals: It may serve as a precursor for drug development.
Chiral Ligands: Used in asymmetric catalysis.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. For instance:
- In peptide synthesis, it contributes to the stereochemistry of the peptide backbone.
- In drug development, it may interact with specific receptors or enzymes.
Comparación Con Compuestos Similares
Methyl ®-2-amino-5-phenylpentanoate HCl is unique due to its chiral nature. Similar compounds include other amino acid derivatives and esters.
Reactions of alcohols with hydrohalic acids (HX) Methyl ®-b-Amino-2,4,5-trifluoro-benzenebutanoate HCl CAS Database: Methyl ®-2-amino-5-phenylpentanoate HCl Colour maps of acid–base titrations with colour indicators (for information on methyl red, a related compound)
Propiedades
Fórmula molecular |
C12H18ClNO2 |
|---|---|
Peso molecular |
243.73 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-5-phenylpentanoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H/t11-;/m1./s1 |
Clave InChI |
FMCZLXCPUBWHOD-RFVHGSKJSA-N |
SMILES isomérico |
COC(=O)[C@@H](CCCC1=CC=CC=C1)N.Cl |
SMILES canónico |
COC(=O)C(CCCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


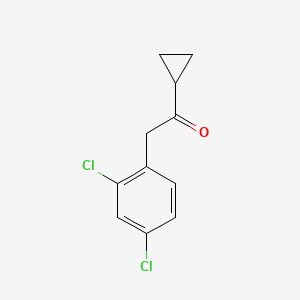
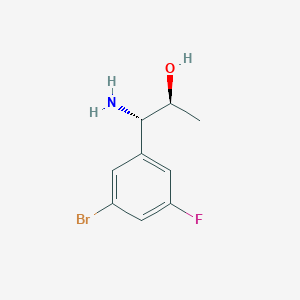


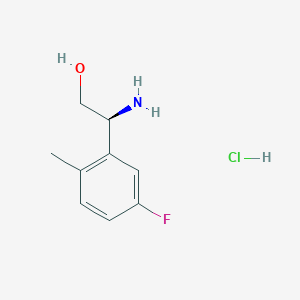

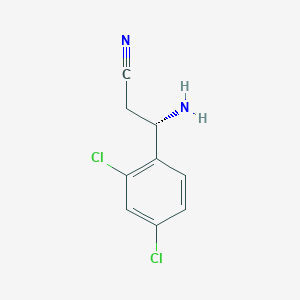

![3-(8-Aza-bicyclo[3.2.1]oct-3-yl)-benzoic acid methyl ester](/img/structure/B13041175.png)

![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
